2-Chloro-5-(4-pentyloxybenzoyl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-pentyloxybenzoyl)pyridine” is defined by its molecular formula, C17H18ClNO2. For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds like trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries . They participate in various reactions, including Suzuki–Miyaura coupling .Scientific Research Applications
Molecular Salts/Cocrystals Engineering
2-Chloro-5-(4-pentyloxybenzoyl)pyridine derivatives have been studied for their role in molecular salts and cocrystals engineering, particularly focusing on halogen bonds in crystal structures. Oruganti et al. (2017) synthesized a series of molecular salts of 2-Chloro-4-nitrobenzoic acid (2c4n) with pyridyl and benzoic acid derivatives, highlighting the importance of halogen bonds in these structures. The study found that halogen bond interactions significantly contribute to the crystal stabilization of molecular adducts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Novel Syntheses in Medicinal Chemistry
The compound has been involved in the first synthesis of novel structures in medicinal chemistry. Catalani, Paio, and Perugini (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of the 2,2-difluorobenzodioxole, from simple and inexpensive starting materials. This synthesis opens doors for further functionalization and potential applications in medicinal chemistry (Catalani, Paio, & Perugini, 2010).
Liquid Crystal Research
Studies on liquid crystals have shown the importance of this compound derivatives. Hagar, Ahmed, and Saad (2020) synthesized new groups of 2-hydroxypyridine ester-based liquid crystals and investigated their mesophase behavior. The study emphasized the role of terminal charge distribution and dipole moment in determining the stability ranges and types of mesophases observed for these compounds (Hagar, Ahmed, & Saad, 2020).
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives are a significant class of organic compounds and constitute an important part of modern-day drugs arsenal .
Mode of Action
It’s known that pyridine derivatives can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical reactions, including those catalyzed by transition metals .
Result of Action
It’s known that pyridine derivatives can have a broad spectrum of pharmacological activities .
Action Environment
It’s known that pyridine derivatives are particularly stable molecular entities .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-pentoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-4-11-21-15-8-5-13(6-9-15)17(20)14-7-10-16(18)19-12-14/h5-10,12H,2-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRKNXBPBWCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220540 | |
Record name | (6-Chloro-3-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-34-8 | |
Record name | (6-Chloro-3-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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